4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol
Overview
Description
4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors . For instance, pyrazolopyrimidines, a class of compounds structurally related to 4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol, have been reported to inhibit key enzymes such as isocitrate dehydrogenase-1 (IDH1) .
Mode of Action
It’s plausible that it interacts with its targets by forming hydrogen bonds or other types of interactions, leading to changes in the target’s function .
Biochemical Pathways
For example, pyrazolopyrimidines have been reported to inhibit the activity of IDH1, a key enzyme in the tricarboxylic acid cycle (TCA), leading to changes in cellular metabolism .
Result of Action
Related compounds have been reported to exhibit various biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
4-amino-6-(1H-pyrazol-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and affecting neurotransmission. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, potentially reducing oxidative damage in cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, this compound can influence cell growth and survival. Additionally, it has been observed to alter the expression of genes involved in antioxidant defense, further highlighting its role in managing oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, affecting neurotransmission. Furthermore, this compound can activate transcription factors involved in antioxidant responses, leading to the upregulation of genes encoding antioxidant enzymes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its effects on cell signaling pathways and gene expression, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit beneficial effects, such as enhanced antioxidant defense and improved cognitive function . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that it can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, further modulating its biological effects .
Properties
IUPAC Name |
5-amino-3-pyrazol-1-yl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-4-6(10-11-7(5)13)12-3-1-2-9-12/h1-4H,(H2,8,10)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYQECNNIWTKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NNC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.